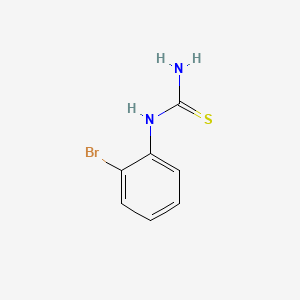

1-(2-Bromophenyl)-2-thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGMVYSPXPXCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202186 | |

| Record name | Thiourea, (2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731096 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5391-30-0 | |

| Record name | Thiourea, (2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromophenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-(2-Bromophenyl)-2-thiourea, including its physicochemical characteristics, synthesis protocols, and known biological activities. The information is compiled from available scientific literature and is intended to serve as a foundational resource for research and development purposes.

Physicochemical Properties

Table 1: Physicochemical and Crystallographic Data

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂S | [2][3] |

| Molecular Weight | 231.11 g/mol | [3] |

| CAS Number | 5391-30-0 | [2][3] |

| Melting Point | 428.1-429.3 K (155-156.2 °C) | [4] |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | |

| Unit Cell Dimensions | a = 15.181 Å, b = 7.7952 Å, c = 15.312 Å, β = 90.803° | [1] |

| Dihedral Angle | The thiourea unit is almost perpendicular to the bromobenzene fragment, with a dihedral angle of 80.82°. | [1] |

| pKa (estimated) | ~9.62 (Estimated based on the pKa of 1-phenyl-2-thiourea) | [5] |

| Solubility | Data for the parent compound, thiourea, indicates solubility in water, ethanol, and methanol, and near insolubility in diethyl ether and hexane. Specific quantitative data for this compound is not available. | [6][7] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described, involving the reaction of o-bromoaniline with an in-situ generated acyl isothiocyanate, followed by hydrolysis.[1]

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

Benzoyl chloride (C₆H₅COCl)

-

Acetone

-

o-Bromoaniline (BrC₆H₄NH₂)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Preparation of Benzoyl Isothiocyanate: A solution of ammonium thiocyanate (0.38 g, 0.005 mol) in 15 ml of acetone is added to a 20 ml acetone solution containing benzoyl chloride (0.70 g, 0.005 mol).

-

The resulting solution is filtered to remove ammonium chloride precipitate.

-

Reaction with o-Bromoaniline: The filtrate, containing benzoyl isothiocyanate, is transferred to a 100 ml two-neck round-bottom flask. o-Bromoaniline (0.86 g, 0.005 mol) is added to the flask.

-

The reaction mixture is refluxed for 2 hours.

-

Precipitation: The final solution is poured into a beaker containing ice cubes, leading to the formation of a precipitate (1-benzoyl-3-(2-bromophenyl)thiourea).

-

The precipitate is collected by filtration.

-

Hydrolysis: The collected precipitate is added to a beaker containing 50 ml of a 7 g aqueous sodium hydroxide solution.

-

The solution is heated to boiling for 10 minutes to hydrolyze the benzoyl group.

-

Crystallization: The solution is allowed to stand at room temperature for a week, during which colorless crystals of this compound are obtained. The reported yield is 81%.[4]

Caption: General workflow for the synthesis of this compound.

Biological Properties and Potential Applications

Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory effects.[8][9][10]

General Activities of Thiourea Scaffolds

-

Antitubercular Activity: Many thiourea derivatives have been investigated for their potential against Mycobacterium tuberculosis.[11][12][13] For instance, a halogenated copper (II) complex of a related derivative, 1-(2-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea, has been studied for its antitubercular capabilities.[8]

-

Antiviral Activity: Phenylthioureas have been noted as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1]

-

Enzyme Inhibition: Thiourea derivatives are known to inhibit various enzymes. This includes urease, which is a virulence factor in some pathogenic bacteria, and cholinesterases (AChE and BChE), which are targets in Alzheimer's disease research.[14][15][16] The inhibitory mechanism often involves the thiocarbonyl sulfur atom coordinating with metal ions in the enzyme's active site.[16]

-

Anticancer Activity: Certain thiourea derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.[8][9]

While the broader class of thioureas shows significant biological potential, there is a lack of specific quantitative data (e.g., IC₅₀ or Kᵢ values) and detailed signaling pathway analysis for this compound itself in the reviewed literature. The primary biological role mentioned is as an analogue to other biologically active phenylthioureas.[1]

Caption: Generalized mechanism of competitive enzyme inhibition by thiourea derivatives.

Conclusion

This compound is a readily synthesizable compound with well-characterized structural features. While specific data on its basicity and solubility are limited, its structural similarity to other biologically active thioureas suggests potential for further investigation in drug discovery and development. The diverse activities of the thiourea scaffold, particularly in antimicrobial and enzyme inhibition contexts, mark this compound as a compound of interest for screening and lead optimization programs. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. N-(2-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 5391-30-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 7. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. research.bau.edu.tr [research.bau.edu.tr]

- 14. mdpi.com [mdpi.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the diverse class of thiourea derivatives. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential biological activities, drawing upon the known attributes of structurally related compounds. While specific quantitative biological data for this compound is limited in publicly available literature, this document consolidates information on analogous compounds to highlight its potential as a scaffold in drug discovery and development. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research into this promising molecule.

Introduction

Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antitubercular, and enzyme inhibitory properties. The core thiourea moiety, characterized by a C=S group flanked by two nitrogen atoms, allows for diverse substitutions, leading to a wide range of pharmacological profiles. This compound, with its distinct substitution pattern, presents an interesting candidate for investigation within medicinal chemistry. The presence of a bromine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a foundational understanding of this compound to stimulate and support further scientific inquiry.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 5391-30-0 | [1][2] |

| Molecular Formula | C₇H₇BrN₂S | [2] |

| Molecular Weight | 231.11 g/mol | [2] |

| IUPAC Name | 1-(2-bromophenyl)thiourea | N/A |

| Synonyms | N-(2-Bromophenyl)thiourea, (2-Bromophenyl)thiourea | [3] |

| Appearance | Colourless crystals | [3] |

| Melting Point | 428.1-429.3 K (155-156.2 °C) | [3] |

Synthesis

A common and effective method for the synthesis of N-arylthioureas involves the reaction of the corresponding amine with an isothiocyanate precursor. A detailed protocol for the synthesis of this compound is adapted from the literature.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a modification of the method described by Frank and Smith.

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone

-

2-Bromoaniline

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve ammonium thiocyanate (0.005 mol) in acetone (15 ml).

-

To this solution, add a solution of benzoyl chloride (0.005 mol) in acetone (20 ml).

-

Reflux the mixture for a short period to form benzoyl isothiocyanate in situ.

-

Add 2-bromoaniline (0.005 mol) to the reaction mixture.

-

Reflux the resulting mixture for 2 hours.

-

Pour the reaction mixture into a beaker containing ice to precipitate the N-(2-bromophenyl)-N'-benzoylthiourea intermediate.

-

Filter the precipitate.

-

Add the precipitate to a beaker containing an aqueous solution of sodium hydroxide (e.g., 50 ml of a 14% w/v solution).

-

Heat the mixture to boiling for 10 minutes to hydrolyze the benzoyl group.

-

Allow the solution to stand at room temperature. Crystals of this compound will form over time.

-

Collect the crystals by filtration, wash with water, and dry.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound are not extensively documented, the broader class of N-arylthiourea derivatives exhibits a range of activities. This section outlines potential areas of investigation for this compound based on the activities of its analogues.

Antitubercular Activity

Thiourea derivatives have shown significant promise as antitubercular agents. Some act as prodrugs that are activated by mycobacterial enzymes.[4] For instance, the thiourea drug isoxyl is known to inhibit the synthesis of oleic acid, a key component of the mycobacterial cell wall, by targeting the Δ9-desaturase, DesA3.[1][5]

Potential Mechanism of Action:

Caption: Potential mechanism of antitubercular activity for thiourea derivatives.

Quantitative Data for Analogous Compounds:

While data for the title compound is unavailable, other thiourea derivatives have shown potent antitubercular activity. For example, certain 1,3-diaryl substituted pyrazole-based thiourea derivatives have exhibited Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against Mycobacterium tuberculosis.[6] A series of isonicotinyl hydrazones containing a phenylthiourea moiety produced a compound with an MIC of 0.49 µM against both sensitive and INH-resistant M. tuberculosis.[7]

Antiviral Activity

N-phenylthiourea derivatives have been reported to possess antiviral properties against a range of viruses, including picornaviruses and hepatitis C virus (HCV).[8][9] The mechanism of action can vary, with some compounds inhibiting viral replication by targeting viral enzymes or host cell factors essential for the viral life cycle.[10]

Quantitative Data for Analogous Compounds:

Specific EC₅₀ values for this compound are not available. However, for other thiourea derivatives, potent antiviral activity has been observed. For instance, a thiourea derivative with a six-carbon alkyl linker was identified as a potent anti-HCV inhibitor with an EC₅₀ of 0.047 µM.[9] Another study on acylthiourea derivatives reported a compound with an EC₅₀ of 0.25 µM against vaccinia virus and 0.27 µM against La Crosse virus.[11]

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Thiourea derivatives are known to be effective inhibitors of this enzyme.[12] The mechanism often involves the interaction of the thiourea sulfur atom with the nickel ions in the active site of the urease enzyme.

Potential Mechanism of Action:

Caption: Proposed mechanism of urease inhibition by thiourea derivatives.

Quantitative Data for Analogous Compounds:

While specific IC₅₀ values for this compound against urease are not documented, related compounds have demonstrated significant inhibitory activity. For example, some N-monoarylacetothioureas have shown IC₅₀ values as low as 0.16 µM against H. pylori urease.[12] Tryptamine-derived thioureas have also exhibited potent urease inhibition, with IC₅₀ values in the range of 11.4 to 24.2 µM.[13]

Experimental Protocols for Biological Assays

The following are detailed protocols for assays relevant to the potential biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

This assay is used to determine the cytotoxic effect of a compound on cell lines.

Workflow:

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Urease Inhibition Assay: Indophenol Method

This colorimetric assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing urease enzyme solution and a phosphate buffer with urea.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a positive control (e.g., thiourea) and a negative control (without inhibitor).

-

Incubation: Incubate the plate at 30°C for 15 minutes.

-

Color Development: Add a phenol reagent (containing phenol and sodium nitroprusside) followed by an alkali reagent (containing NaOH and NaOCl) to each well.

-

Second Incubation: Incubate the plate for 50 minutes at 30°C to allow for color development.

-

Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a readily synthesizable compound that belongs to a class of molecules with demonstrated potential in various therapeutic areas. While specific biological data for this particular derivative is sparse, the known antitubercular, antiviral, and urease inhibitory activities of its analogues strongly suggest that it is a valuable candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the cytotoxic and enzymatic inhibitory properties of this compound. Future research should focus on generating robust quantitative data on its biological activities, elucidating its specific mechanisms of action, and exploring its structure-activity relationships to optimize its potential as a lead compound in drug discovery programs. The identified knowledge gaps present clear opportunities for novel research contributions in the field of medicinal chemistry.

References

- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2-thiourea, a versatile chemical compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and biological activities, supported by experimental protocols and visual diagrams.

Chemical and Physical Properties

This compound, with the CAS number 5391-30-0, is a substituted thiourea derivative.[1][2] Its fundamental properties are summarized in the table below. The molecular structure consists of a thiourea core substituted with a 2-bromophenyl group.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂S | [1][2] |

| Molecular Weight | 231.11 g/mol | [1] |

| CAS Number | 5391-30-0 | [1][2] |

| Appearance | Colorless crystals | [3] |

| Melting Point | 428.1-429.3 K | [3] |

| Estimated pKa | ~9.62 (for 1-phenyl-2-thiourea) | [4] |

| Solubility | Soluble in water (137 g/L at 20°C for thiourea), soluble in polar protic and aprotic organic solvents, insoluble in non-polar solvents (for thiourea). | [5] |

Crystal Structure:

Single-crystal X-ray diffraction studies have revealed that in N-(2-Bromophenyl)thiourea, the thiourea unit is nearly perpendicular to the bromobenzene fragment, with a dihedral angle of 80.82 (16)°.[3][6] The crystal structure is stabilized by intermolecular N—H···S hydrogen bonds, forming linear chains.[3][6]

Synthesis and Purification

A detailed protocol for the synthesis of this compound is provided below, adapted from established methodologies.

Experimental Protocol: Synthesis of this compound

This protocol involves the reaction of 2-bromoaniline with benzoyl isothiocyanate, followed by hydrolysis.

Materials:

-

2-Bromoaniline

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone

-

Sodium hydroxide

-

Ice

Procedure:

-

Preparation of Benzoyl Isothiocyanate: In a 100 mL two-neck round-bottom flask, dissolve ammonium thiocyanate (0.38 g, 0.005 mol) in 15 mL of acetone. To this, add a solution of benzoyl chloride (0.70 g, 0.005 mol) in 20 mL of acetone.

-

Reaction with 2-Bromoaniline: Filter the resulting solution and add o-bromoaniline (0.86 g, 0.005 mol) to the filtrate in the flask.

-

Reflux: Reflux the reaction mixture for 2 hours.

-

Precipitation: Pour the final solution into a beaker containing ice to precipitate the intermediate product.

-

Filtration: Filter the precipitate.

-

Hydrolysis and Purification: Add the precipitate to a beaker containing 50 mL of a 7 g aqueous solution of sodium hydroxide. Heat the solution to boiling for 10 minutes.

-

Crystallization: Allow the solution to stand at room temperature for a week. Colorless crystals of this compound will form.

-

Isolation: Collect the crystals by filtration. The reported yield is 81%.[3]

Synthesis Workflow

Biological Activities and Experimental Protocols

Thiourea derivatives are known for a wide range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, its structural analogs have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Thiourea derivatives, including those with bromophenyl substitutions, have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The anticancer activity is often assessed using the MTT assay.

This protocol outlines the steps to determine the in vitro cytotoxicity of a compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., SW480, PC3)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Antimicrobial Activity

Thiourea derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.[9][10][11] The antimicrobial efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC).

This protocol describes a quantitative method to determine the MIC of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Sterile 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Urease Inhibitory Activity

Thiourea and its derivatives are known inhibitors of the urease enzyme, which is a virulence factor in some pathogenic bacteria.[12][13][14]

This colorimetric assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea.[15]

Materials:

-

Urease enzyme

-

Urea solution

-

Phosphate buffer

-

This compound

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add the buffer, urease enzyme solution, and different concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for a short period.

-

Initiate Reaction: Add the urea solution to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C.

-

Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 630 nm.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound.

Potential Mechanism of Action: Antiviral Activity

Phenylthiourea derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

Proposed Signaling Pathway for NNRTI Action

Conclusion

This compound is a compound with a well-defined chemical structure and a straightforward synthesis protocol. While specific biological activity data for this particular molecule is an area for further investigation, the broader class of thiourea derivatives, especially those with halogenated phenyl rings, demonstrates significant potential as anticancer, antimicrobial, and antiviral agents. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and its analogs. Further studies, including quantitative biological assays and molecular modeling, are warranted to fully elucidate its mechanism of action and potential applications in drug development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 5391-30-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. N-(2-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiourea (CICADS 49, 2003) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure and anticancer activity of Cu(II) complexes with (bromophenyl)thiourea moiety attached to the polycyclic imide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea (CAS 5391-30-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the diverse class of thiourea derivatives. This class of molecules has garnered significant attention in medicinal chemistry due to a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The presence of the thiourea moiety (-NH-C(S)-NH-) provides a versatile scaffold for structural modifications, allowing for the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and a review of the biological activities of structurally related compounds, offering insights into its potential therapeutic applications. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide consolidates data from closely related bromophenyl-containing thiourea derivatives to provide a valuable resource for researchers.

Chemical Properties and Synthesis

This compound is characterized by a molecular formula of C₇H₇BrN₂S and a molecular weight of 231.11 g/mol [1][2]. The structure consists of a 2-bromophenyl group attached to a thiourea backbone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5391-30-0 | [1][2] |

| Molecular Formula | C₇H₇BrN₂S | [1][2] |

| Molecular Weight | 231.11 g/mol | [1][2] |

| Melting Point | 125-129 °C | [3] |

| SMILES | NC(=S)Nc1ccccc1Br | [3] |

| InChI Key | QIGMVYSPXPXCPN-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-bromoaniline with an isothiocyanate precursor. A common method involves the in situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, which then reacts with 2-bromoaniline.

Biological Activities and Potential Therapeutic Applications

Thiourea derivatives are known to exhibit a wide range of biological activities[4][5]. While specific data for this compound is scarce, studies on structurally similar bromophenyl-containing thioureas provide valuable insights into its potential.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives, with several bromophenyl-containing analogs demonstrating significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of protein kinases involved in cancer progression[5][6][7]. For instance, some thiourea derivatives are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis[7].

Table 2: Cytotoxicity of Structurally Related Bromophenyl Thiourea Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon) | 9.0 | [6] |

| SW620 (colon) | 1.5 | [6] | |

| K562 (leukemia) | 6.3 | [6] | |

| N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | MG-U87 (glioblastoma) | 2.496 ± 0.0324 | [8] |

| HEK-293 (normal kidney) | 2.096 ± 0.0487 | [8] | |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(4-bromophenyl)thiourea | H460 (lung) | 14.52 ± 0.10 | [9] |

| MCF-7 (breast) | 16.96 ± 0.17 | [9] |

Antimicrobial Activity

Thiourea derivatives have also been investigated for their antibacterial and antifungal properties. The presence of halogen substituents on the phenyl ring can influence the antimicrobial potency.

Table 3: Antimicrobial Activity of a Structurally Related Bromophenyl Thiourea Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli | 1024 | [10] |

| S. enteritidis | 512 | [10] | |

| P. aeruginosa | 1024 | [10] | |

| S. aureus | 32 | [10] | |

| Candida spp. | 32-256 | [10] |

Antiviral Activity

Phenylthiourea derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase[11]. While specific EC₅₀ values for this compound are not available, a related compound showed significant activity against HIV-1 and HIV-2.

Table 4: Antiviral Activity of a Structurally Related Thiourea Derivative

| Compound | Virus | IC₅₀ (µg/mL) | Reference |

| 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-ethylthiourea | HIV-1 (IIIB) | 54.9 | [12] |

| HIV-2 (ROD) | 65.9 | [12] |

Potential Mechanism of Action: Inhibition of NF-κB Signaling Pathway

A plausible mechanism of action for the anti-inflammatory and anticancer effects of some thiourea derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation[13][14]. Some alkylthiourea quinazoline derivatives have been shown to block the nuclear translocation of the NF-κB dimer, thereby inhibiting its transcriptional activity[15].

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-substituted thioureas.

Materials:

-

2-bromoaniline

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone (anhydrous)

-

Sodium hydroxide

-

Ice

Procedure:

-

In a flask, dissolve ammonium thiocyanate in anhydrous acetone.

-

To this solution, add benzoyl chloride dropwise. The mixture is typically refluxed to form benzoyl isothiocyanate in situ.

-

After the formation of the isothiocyanate, a solution of 2-bromoaniline in acetone is added to the reaction mixture.

-

The resulting mixture is refluxed for several hours.

-

After cooling, the reaction mixture is poured into ice water to precipitate the crude product.

-

The precipitate is collected by filtration.

-

Purification can be achieved by recrystallization from a suitable solvent, such as an aqueous solution of sodium hydroxide followed by standing at room temperature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Biological Evaluation

Caption: A generalized experimental workflow for the biological evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related bromophenyl-containing thiourea derivatives, this compound warrants further investigation for its potential anticancer, antimicrobial, and antiviral properties. The provided experimental protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action. Future research should focus on obtaining specific quantitative biological data for this compound and elucidating the precise signaling pathways it modulates to fully understand its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. chemical-suppliers.eu [chemical-suppliers.eu]

- 3. 1-(2-溴苯基)-2-硫脲 | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(2-Bromophenyl)thiourea: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of (2-Bromophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to support research and development activities.

Chemical Structure and Properties

(2-Bromophenyl)thiourea, with the chemical formula C₇H₇BrN₂S, is an aromatic thiourea derivative.[1][2] Its structure consists of a 2-bromophenyl group attached to a thiourea moiety. The accepted IUPAC name for this compound is (2-bromophenyl)thiourea.[1]

Molecular and Crystal Structure:

The molecular weight of (2-Bromophenyl)thiourea is approximately 231.12 g/mol .[1][3] X-ray crystallography studies have revealed that in the solid state, the thiourea unit is nearly perpendicular to the bromobenzene fragment, with a dihedral angle of 80.82 (16)°.[3][4] The crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds, which form linear chains.[3][4] The thiourea moiety maintains a cis-trans geometry.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for (2-Bromophenyl)thiourea.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrN₂S | [1][2] |

| Molecular Weight | 231.12 g/mol | [3] |

| CAS Number | 5391-30-0 | [1][2] |

| Melting Point | 428.1-429.3 K (155-156.2 °C) | [3] |

| Synthesis Yield | 81% | [3] |

| Crystal System | Monoclinic | [3][4] |

| Space Group | C2/c | [4] |

| Dihedral Angle | 80.82 (16)° | [3][4] |

Synthesis of (2-Bromophenyl)thiourea

The primary synthesis of (2-Bromophenyl)thiourea involves the reaction of 2-bromoaniline with an in situ generated acyl isothiocyanate, followed by hydrolysis. This method, adapted from Frank & Smith (1955), provides a reliable route to the target compound.[3]

Experimental Protocol

This protocol details the synthesis of (2-Bromophenyl)thiourea from 2-bromoaniline.

Materials:

-

2-Bromoaniline (0.86 g, 0.005 mol)

-

Ammonium thiocyanate (0.38 g, 0.005 mol)

-

Benzoyl chloride (0.70 g, 0.005 mol)

-

Acetone (35 mL total)

-

Sodium hydroxide (7 g)

-

Deionized water (50 mL)

-

Ice

Procedure:

-

Preparation of Benzoyl Isothiocyanate: In a 100 mL two-neck round-bottom flask, dissolve ammonium thiocyanate (0.38 g) in 15 mL of acetone. To this solution, add benzoyl chloride (0.70 g) dissolved in 20 mL of acetone. A precipitate of ammonium chloride will form.

-

Filtration: Filter the solution to remove the ammonium chloride precipitate. The filtrate contains the in situ generated benzoyl isothiocyanate.

-

Reaction with 2-Bromoaniline: Transfer the filtrate to a clean 100 mL two-neck round-bottom flask. Add 2-bromoaniline (0.86 g) to the flask.

-

Reflux: Reflux the reaction mixture for 2 hours.

-

Precipitation of Intermediate: After refluxing, pour the final solution into a beaker containing ice cubes. An intermediate precipitate will form.

-

Hydrolysis: Filter the precipitate and add it to a beaker containing a solution of sodium hydroxide (7 g) in 50 mL of water.

-

Heating: Heat the solution to boiling for 10 minutes.

-

Crystallization: Allow the solution to stand at room temperature for a week. Colorless crystals of (2-Bromophenyl)thiourea will form.

-

Isolation: Filter the crystals, wash with cold water, and dry under vacuum.

The reported yield for this method is 81%, with a melting point of 428.1-429.3 K.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (2-Bromophenyl)thiourea.

Caption: Synthesis workflow for (2-Bromophenyl)thiourea.

This guide provides a foundational understanding of the structure and a validated synthesis protocol for (2-Bromophenyl)thiourea, intended to facilitate further research and application development.

References

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-thiourea: Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on 1-(2-Bromophenyl)-2-thiourea. It covers its synthesis, chemical properties, and known and potential biological activities, with a focus on providing actionable information for research and development. While specific quantitative biological data for this compound is limited in publicly available literature, this guide extrapolates potential activities based on structurally related thiourea derivatives and provides detailed experimental protocols for its investigation.

Chemical and Physical Properties

This compound is a halogenated aryl thiourea derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5391-30-0 | [1][2] |

| Molecular Formula | C₇H₇BrN₂S | [1][2] |

| Molecular Weight | 231.11 g/mol | [1][2] |

| Appearance | Colorless crystals | [3] |

| Melting Point | 155-156 °C (428.1-429.3 K) | [3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported, adapted from the method of Frank & Smith (1955).[3]

Experimental Protocol: Synthesis

Materials:

-

2-Bromoaniline

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone

-

Sodium hydroxide

-

Ice

Procedure:

-

A solution of benzoyl chloride (0.70 g, 5 mmol) in 20 mL of acetone is prepared.

-

Ammonium thiocyanate (0.38 g, 5 mmol) dissolved in 15 mL of acetone is added to the benzoyl chloride solution.

-

The resulting mixture is filtered, and the filtrate is transferred to a 100 mL two-neck round-bottom flask.

-

2-Bromoaniline (0.86 g, 5 mmol) is added to the flask.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling, the solution is poured over ice, leading to the formation of a precipitate.

-

The precipitate is collected by filtration.

-

The crude product is then added to a 50 mL aqueous solution of sodium hydroxide (7 g) and heated to boiling for 10 minutes.

-

The solution is allowed to stand at room temperature for a week, during which colorless crystals of this compound form.

-

The crystals are collected, yielding the final product (81% yield).[3]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. The thiourea unit is nearly perpendicular to the bromobenzene ring, with a dihedral angle of 80.82(16)°.[3] The crystal packing is stabilized by intermolecular N-H···S hydrogen bonds, forming linear chains.[3]

Potential Biological Activities and Mechanisms

While specific biological data for this compound is scarce, the broader class of thiourea derivatives exhibits a wide range of pharmacological activities.[4] Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:

Potential Anticancer Activity

Numerous thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][5] For instance, some derivatives have shown IC50 values in the low micromolar range against breast, colon, and prostate cancer cells.[5] The proposed mechanisms of action for anticancer thioureas often involve the induction of apoptosis and inhibition of key signaling pathways.[4]

One such pathway that is often implicated in cancer is the Wnt/β-catenin signaling pathway. Some small molecules are known to inhibit this pathway by stabilizing the β-catenin destruction complex.[6] While there is no direct evidence for this compound, its potential to modulate this pathway warrants investigation.

Caption: Hypothetical modulation of the Wnt/β-catenin pathway.

Potential Antimicrobial Activity

Thiourea derivatives are also known for their antimicrobial properties.[7] For example, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea has demonstrated a broad spectrum of activity against various bacteria and fungi, with MIC values as low as 32 µg/mL against Staphylococcus aureus.[7] The proposed mechanism for the antibacterial action of some thioureas involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Normal human cell line (e.g., HEK293) for selectivity assessment

-

DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure. While direct evidence of its biological activity is currently limited, the extensive literature on related thiourea derivatives strongly suggests its potential as an anticancer and antimicrobial agent. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on generating robust quantitative data on its efficacy and elucidating its specific molecular targets and signaling pathway interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Bromophenyl Group in Thiourea Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have long been a subject of intense research in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a bromophenyl moiety into the thiourea scaffold has been shown to significantly modulate the pharmacological properties of these compounds, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides an in-depth analysis of the role of the bromophenyl group in thiourea compounds, summarizing key findings on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

Thiourea, a sulfur analog of urea, possesses a versatile chemical scaffold that allows for a wide range of structural modifications. The presence of the thiocarbonyl group and two nitrogen atoms enables these compounds to act as effective ligands for metal ions and to participate in hydrogen bonding interactions with biological targets. The introduction of various substituents on the nitrogen atoms can significantly influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby altering its pharmacokinetic and pharmacodynamic characteristics.

Among the various substituents explored, the bromophenyl group has emerged as a particularly important pharmacophore. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, its lipophilic nature can improve membrane permeability, while its electron-withdrawing properties can modulate the reactivity of the thiourea core. This guide will delve into the multifaceted role of the bromophenyl group in enhancing the therapeutic potential of thiourea compounds.

Synthesis of Bromophenyl Thiourea Derivatives

The synthesis of N-aryl thioureas, including bromophenyl derivatives, is typically a straightforward process. A common and efficient method involves the reaction of an appropriately substituted aniline with an isothiocyanate.

General Synthesis Workflow

The general synthetic route to N-(bromophenyl)-N'-(substituted) thiourea derivatives is depicted below.

Caption: General workflow for the synthesis of N-(bromophenyl)-N'-(substituted) thiourea derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-(4-nitrobenzoyl)thiourea[1]

This protocol provides a step-by-step procedure for the synthesis of a specific bromophenyl thiourea derivative.

Materials:

-

4-Nitrobenzoyl chloride

-

Ammonium thiocyanate

-

4-Bromoaniline

-

Dry Acetone

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

A solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in acetone (50 ml).

-

The reaction mixture is refluxed for 30 minutes.

-

After cooling to room temperature, a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml) is added.

-

The resulting mixture is refluxed for an additional 1.5 hours.

-

The reaction mixture is then poured into five times its volume of cold water, which causes the thiourea derivative to precipitate.

-

The precipitate is collected by filtration and recrystallized from ethyl acetate to yield the pure product.

Biological Activities of Bromophenyl Thiourea Compounds

The incorporation of a bromophenyl group has been shown to impart significant biological activities to thiourea compounds, most notably anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of bromophenyl thiourea derivatives against a variety of cancer cell lines. The presence of the bromophenyl moiety is often correlated with enhanced anticancer activity.

The following table summarizes the in vitro anticancer activity (IC50 values) of selected bromophenyl thiourea compounds against various cancer cell lines.

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Cu(II) complex with 4-bromophenylthiourea moiety (Cu1) | SW480 (Colon) | 4-19 | [1] |

| Cu(II) complex with 3-bromophenylthiourea moiety (Cu3) | PC3 (Prostate) | 4-19 | [1] |

| 5-(3-Bromophenyl)-N-(specific aryl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS) | PGI = 41.25% at 10 µM | [2] |

| 5-(3-Bromophenyl)-N-(specific aryl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | PGI = 23.12-38.94% at 10 µM | [2] |

| N-((4-Bromophenyl)carbamothioyl)octanamide (3e) | Not specified | Moderate to excellent | [3] |

PGI: Percent Growth Inhibition

A key mechanism underlying the anticancer activity of many bromophenyl-containing compounds is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) within cancer cells.[4][5] Elevated ROS levels can lead to cellular damage and trigger apoptosis (programmed cell death).

Caption: Signaling pathway for ROS-mediated apoptosis induced by bromophenyl thiourea compounds.

Antimicrobial Activity

Bromophenyl thiourea derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. The lipophilic nature of the bromophenyl group can facilitate the penetration of the microbial cell wall.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected bromophenyl thiourea compounds against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [6] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli | 32-1024 (strain dependent) | [6] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Candida spp. | 32-256 (species dependent) | [6] |

Experimental Protocols for Biological Evaluation

Standardized and reproducible in vitro assays are crucial for determining the biological activity of newly synthesized compounds.

Protocol for Anticancer Activity: MTT Assay[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromophenyl thiourea compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include untreated control wells and solvent control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Protocol for Antimicrobial Activity: Broth Microdilution Assay[13][14][15][16][17]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the bromophenyl thiourea compounds in the broth directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of bromophenyl thiourea compounds is highly dependent on their structural features. The position of the bromine atom on the phenyl ring and the nature of the substituent on the other nitrogen atom play a crucial role in determining the potency and selectivity of these compounds.

The Role of the Bromophenyl Group

-

Lipophilicity and Membrane Permeability: The presence of the bromine atom increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the active sites of target proteins or enzymes. This can contribute to a higher binding affinity and increased biological activity.

-

Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electronic distribution within the thiourea moiety, potentially affecting its reactivity and interaction with biological targets.

-

Positional Isomerism: The position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly impact the biological activity. Studies have shown that the para-position is often favored for enhanced anticancer activity, likely due to steric and electronic factors that optimize binding to the target.[7]

Influence of Other Substituents

The nature of the substituent on the second nitrogen atom (N') also plays a critical role in the overall activity of the molecule. Aromatic or heterocyclic rings at this position can engage in π-π stacking interactions with the target, while alkyl groups can influence the compound's solubility and pharmacokinetic properties.

Caption: Logical relationship illustrating the influence of the bromophenyl group and other substituents on the biological activity of thiourea compounds.

Conclusion and Future Perspectives

The incorporation of a bromophenyl group into the thiourea scaffold is a highly effective strategy for the development of potent therapeutic agents. The unique properties of the bromine atom, including its contribution to lipophilicity, its ability to form halogen bonds, and its electronic influence, play a pivotal role in enhancing the anticancer and antimicrobial activities of these compounds. The synthetic accessibility of bromophenyl thiourea derivatives, coupled with their promising biological profiles, makes them attractive candidates for further investigation in drug discovery programs.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the bromophenyl thiourea scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in the biological activities of these compounds.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

-

Development of Drug Delivery Systems: Formulation of bromophenyl thiourea derivatives into advanced drug delivery systems to improve their bioavailability and targeted delivery.

By leveraging the principles of medicinal chemistry and a deeper understanding of the structure-activity relationships, the full therapeutic potential of bromophenyl thiourea compounds can be realized, leading to the development of novel and effective treatments for cancer and infectious diseases.

References

- 1. Structure and anticancer activity of Cu(II) complexes with (bromophenyl)thiourea moiety attached to the polycyclic imide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-aryl Thiourea Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense interest in medicinal chemistry and drug development. Their unique structural features, characterized by a thiocarbonyl group flanked by nitrogen atoms, one of which is substituted with an aryl group, allow for diverse chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of N-aryl thiourea derivatives, covering their synthesis, mechanisms of action, and diverse biological applications, with a focus on their potential as therapeutic agents. Detailed experimental protocols for their synthesis and biological evaluation are provided, along with a summary of their quantitative activity data. Furthermore, key signaling pathways modulated by these derivatives are illustrated to provide a deeper understanding of their molecular interactions.

Introduction

Thiourea derivatives, particularly N-aryl substituted analogues, have emerged as privileged scaffolds in medicinal chemistry due to their wide array of pharmacological properties. These compounds have demonstrated significant potential in various therapeutic areas, including as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory agents.[1] The presence of the thiourea moiety (–NH–C(S)–NH–) allows these molecules to act as effective ligands for various biological targets, including enzymes and receptors, through hydrogen bonding and coordination with metal ions.[2] The aryl substituent provides a platform for introducing diverse functional groups to fine-tune the biological activity, selectivity, and pharmacokinetic profile of the derivatives. This guide aims to provide a detailed technical overview of N-aryl thiourea derivatives for researchers and professionals involved in drug discovery and development.

Synthesis of N-aryl Thiourea Derivatives

The synthesis of N-aryl thiourea derivatives is typically straightforward and can be accomplished through several reliable methods. The most common approach involves the reaction of an aryl isothiocyanate with a primary or secondary amine. Alternatively, the reaction of an aryl amine with an isothiocyanate generated in situ from an acyl chloride and a thiocyanate salt is also widely employed.[1]

General Synthetic Protocol

A widely adopted method for the synthesis of N-acyl-N'-aryl thiourea derivatives involves a one-pot reaction. An acid chloride is first reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone to form an in-situ acyl isothiocyanate. Subsequently, an appropriate aryl amine is added to the reaction mixture, which then reacts with the isothiocyanate to yield the desired N-acyl-N'-aryl thiourea derivative.[1]

Experimental Protocol: General Synthesis of N-acyl-N'-aryl Thiourea Derivatives

Materials:

-

Appropriate acid chloride (1 eq)

-

Ammonium thiocyanate (1 eq)

-

Substituted aryl amine (1 eq)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

To a solution of the acid chloride (1 equivalent) in anhydrous acetone, add ammonium thiocyanate (1 equivalent).

-

Reflux the mixture for 1-2 hours to facilitate the formation of the acyl isothiocyanate.

-

To the cooled reaction mixture, add a solution of the substituted aryl amine (1 equivalent) in anhydrous acetone dropwise with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetone) to obtain the pure N-acyl-N'-aryl thiourea derivative.[1]

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Biological Activities and Therapeutic Applications

N-aryl thiourea derivatives exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.

Antibacterial Activity

Many N-aryl thiourea derivatives have demonstrated potent activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3] Their mechanism of action can involve the disruption of bacterial cell wall integrity and interference with essential metabolic pathways.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

-

Synthesized N-aryl thiourea derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the N-aryl thiourea derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3][4]

Anticancer Activity